molecular formula C16H15FN4O B5084194 6-amino-4-(4-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-(4-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B5084194
M. Wt: 298.31 g/mol
InChI Key: HUELBXZTLCJZCA-UHFFFAOYSA-N
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Description

6-amino-4-(4-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C16H15FN4O and its molecular weight is 298.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.12298928 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of CHEMBL4286587, also known as CCG-113434, is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, and invasion, which are all key processes in cancer metastasis .

Mode of Action

CCG-1423, a compound similar to CCG-113434, acts by inhibiting the nuclear import of myocardin-related transcription factor A (MRTF-A) and MRTF-B . This is achieved by binding specifically to the nuclear localization signal (NLS) of MRTF-A/B, thereby preventing their interaction with importin α/β1 . This action occurs when the G-actin pool is depleted .

Biochemical Pathways

The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-113434. This pathway is involved in the regulation of gene expression, cell cycle progression, and cytoskeletal dynamics . By inhibiting this pathway, CCG-113434 can disrupt these processes and potentially halt the progression of diseases such as cancer .

Result of Action

The inhibition of the RhoA transcriptional signaling pathway by CCG-113434 can lead to a decrease in cell adhesion, migration, and invasion, which are key processes in cancer metastasis . This can result in the suppression of cancer cell growth and the prevention of metastasis .

Action Environment

The action of CCG-113434 can be influenced by various environmental factors. For instance, the presence of G-actin can block the binding of CCG-113434 to MRTF-A/B, thereby reducing its inhibitory effect . Additionally, the cellular environment, including the presence of other signaling molecules and the state of the cell, can also impact the efficacy and stability of CCG-113434.

Properties

IUPAC Name

6-amino-4-(4-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O/c1-2-3-12-14-13(9-4-6-10(17)7-5-9)11(8-18)15(19)22-16(14)21-20-12/h4-7,13H,2-3,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUELBXZTLCJZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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